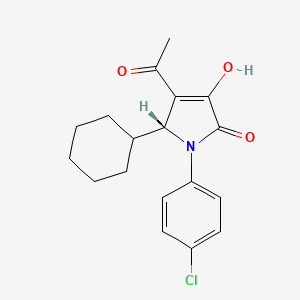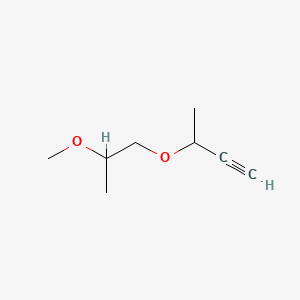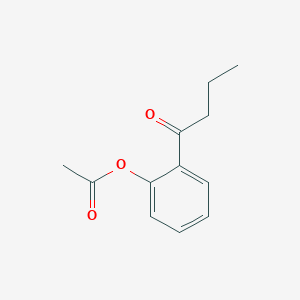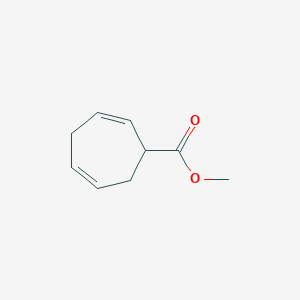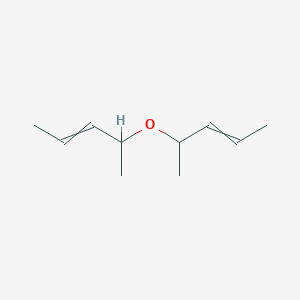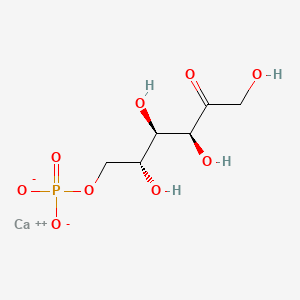
Fructose 6-(calcium phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose 6-(calcium phosphate) is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group and combined with calcium phosphate. This compound is significant in various biological processes, particularly in the glycolysis metabolic pathway, where it plays a crucial role in energy production within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fructose 6-(calcium phosphate) can be synthesized through the isomerization of glucose 6-phosphate by the enzyme phosphoglucose isomerase. This reaction occurs under mild conditions and is a key step in the glycolytic pathway . The compound can also be prepared by reacting fructose with calcium phosphate under controlled conditions to ensure proper phosphorylation and calcium binding.
Industrial Production Methods
Industrial production of fructose 6-(calcium phosphate) typically involves enzymatic processes that mimic natural metabolic pathways. These processes are optimized for large-scale production, ensuring high yield and purity. The use of bioreactors and controlled fermentation conditions are common in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fructose 6-(calcium phosphate) undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to fructose 1,6-bisphosphate by the enzyme phosphofructokinase.
Isomerization: Conversion to glucose 6-phosphate by phosphoglucose isomerase.
Oxidation and Reduction: Involvement in redox reactions within the glycolytic pathway.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, which acts as a phosphate donor, and various enzymes such as phosphofructokinase and phosphoglucose isomerase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products Formed
The major products formed from these reactions include fructose 1,6-bisphosphate, glucose 6-phosphate, and pyruvate, which are all key intermediates in cellular metabolism .
Wissenschaftliche Forschungsanwendungen
Fructose 6-(calcium phosphate) has numerous applications in scientific research:
Wirkmechanismus
Fructose 6-(calcium phosphate) exerts its effects primarily through its role in the glycolytic pathway. It is converted to fructose 1,6-bisphosphate by phosphofructokinase, a key regulatory step in glycolysis. This conversion is crucial for the continuation of the glycolytic pathway, leading to the production of ATP and pyruvate . The compound also interacts with various enzymes and proteins involved in cellular metabolism, influencing energy production and storage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructose 6-phosphate: A closely related compound that lacks the calcium phosphate component.
Glucose 6-phosphate: An isomer of fructose 6-phosphate, involved in similar metabolic pathways.
Fructose 1,6-bisphosphate: A downstream product in the glycolytic pathway, formed from fructose 6-(calcium phosphate).
Uniqueness
Fructose 6-(calcium phosphate) is unique due to its combination of fructose phosphorylation and calcium binding. This dual functionality allows it to participate in both energy metabolism and calcium signaling pathways, making it a versatile compound in biological systems .
Eigenschaften
CAS-Nummer |
6035-93-4 |
|---|---|
Molekularformel |
C6H11CaO9P |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
calcium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ca/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1 |
InChI-Schlüssel |
JCILYOPHFGTUMJ-RWOHWRPJSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



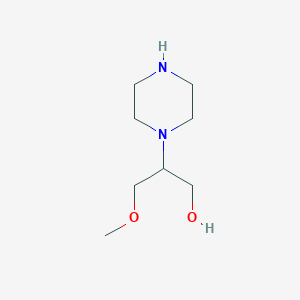
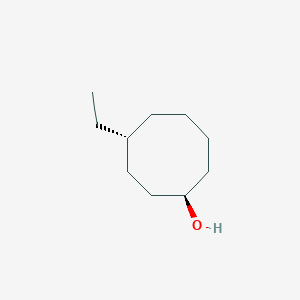
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
